Product packaging for Trimethylolpropane triacetate(Cat. No.:CAS No. 10441-87-9)

Trimethylolpropane triacetate

Cat. No.: B079743
CAS No.: 10441-87-9
M. Wt: 260.28 g/mol
InChI Key: YTKGRNLQFINUJR-UHFFFAOYSA-N
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Description

Significance of Polyfunctional Monomers in Polymer Science and Engineering

In polymer chemistry, the functionality of a monomer is defined by the number of bonding sites it possesses, allowing it to link with other monomers. aits-tpt.edu.in Monomers can be classified as monofunctional, bifunctional, or polyfunctional. quora.com While bifunctional monomers, having two reactive sites, can form linear, chain-like polymer structures, polyfunctional monomers possess three or more reactive sites. aits-tpt.edu.inbritannica.com

This higher functionality is crucial for creating cross-linked or network polymers. britannica.com During polymerization, polyfunctional monomers form covalent bonds with multiple other monomer units, leading to a three-dimensional molecular architecture. conferenceworld.in This cross-linked structure imparts significant enhancements to the material's properties, including increased tensile strength, improved thermal stability, and greater chemical resistance compared to their linear counterparts. conferenceworld.in The ability to form these complex networks is a foundational concept in the design of high-performance polymers. msu.edu

Role of Trimethylolpropane (B17298) Triacrylate in Reactive Systems and Advanced Composites

Trimethylolpropane Triacrylate is a trifunctional acrylate (B77674) ester monomer, meaning it has three reactive acrylate groups. atamanchemicals.comwikipedia.org This structure makes it a highly effective cross-linking agent and reactive diluent in polymer systems. atamanchemicals.com Its low viscosity and low volatility are advantageous in formulations for coatings, inks, and adhesives, where it facilitates processing before being integrated into the final polymer structure upon curing. atamanchemicals.comtaylors.edu.my

TMPTA is widely used in formulations that cure via exposure to ultraviolet (UV) light or electron beam (EB) radiation. atamanchemicals.com In these reactive systems, it polymerizes rapidly, creating a hard, durable finish. atamanchemicals.com Its inclusion in polymer formulations leads to materials with excellent resistance to weathering, chemicals, water, and abrasion. wikipedia.orgtaylors.edu.my

In the realm of advanced composites, TMPTA serves as a critical component for enhancing material performance. Research has demonstrated its effectiveness as a coupling agent in biocomposites. For instance, in polypropylene (B1209903) (PP)-cellulose composites, the addition of a small weight percentage of TMPTA significantly improves mechanical properties. taylors.edu.myresearchgate.net The trifunctional monomer is believed to form crosslinks with the hydroxyl groups of cellulose, leading to stronger adhesion between the fiber reinforcement and the polymer matrix. taylors.edu.my This improved interfacial bonding results in higher tensile strength, flexural modulus, and impact strength. taylors.edu.myresearchgate.net

Further demonstrating its role in advanced materials, TMPTA is used to synthesize interpenetrating polymer networks (IPNs), which are employed as binders in high-resolution ceramic microfabrication, a technique known as microstereolithography. researchgate.net It is also a component in the production of polymer-impregnated concrete, dental composites, and plastic components for the medical industry. atamanchemicals.comnih.gov

Evolution of Research Perspectives on Trimethylolpropane Triacrylate Chemistry

Research interest in Trimethylolpropane Triacrylate initially stemmed from its high production volume and its utility as a cross-linking agent and reactive diluent in a variety of industrial applications, including inks, coatings, and sealants. atamanchemicals.comnih.gov Early research focused on leveraging its properties, such as rapid curing and the ability to impart hardness and chemical resistance, for commercial products. atamanchemicals.com

Over time, the scope of research expanded to more specialized and advanced applications. Scientists began investigating TMPTA for the fabrication of novel materials, such as organic monolithic stationary phases for use in high-performance liquid chromatography (HPLC). science.gov Studies have also explored its use as a vulcanization booster for specialty rubbers and in blends with other polymers to enhance specific properties like tensile strength and thermal stability. wikipedia.orgscience.gov For example, in blends of styrene-butadiene rubber (SBR) and waste tire rubber (WTR), TMPTA was shown to yield higher tensile strength and thermal stability compared to similar blends using trimethylolpropane trimethacrylate (TMPTMA). science.gov

More recently, as the use of TMPTA became widespread, research perspectives have evolved to include a greater focus on its toxicological and biological effects. science.gov Its potential for consumer and occupational exposure prompted comprehensive studies by organizations like the National Toxicology Program (NTP) to characterize its safety profile. nih.govnih.govnih.gov This shift towards health and safety evaluation has led to the development of modified versions, such as ethoxylated TMPTA, designed to mitigate potential risks while retaining desirable performance characteristics. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of Trimethylolpropane Triacrylate

PropertyValue
Chemical Formula C15H20O6
Molar Mass 296.319 g·mol−1
Appearance Liquid
Density 1.109 g/cm³ (at 20°C)
Melting Point -20°C
Boiling Point 390°C
Flash Point 194.5°C
Autoignition Temperature 385°C
Solubility in Water 500 mg/L (at 20°C)
Source: wikipedia.org

Table 2: Effect of TMPTA on Mechanical Properties of PP-Cellulose Biocomposites (70:30 wt/wt%)

PropertyPP-Cellulose (No TMPTA)PP-Cellulose (with 2.0 wt% TMPTA)Percentage Improvement
Tensile Strength (MPa) 27.534.0~23.6%
Flexural Modulus (GPa) 1.92.4~26.3%
Impact Strength (kJ/m²) 4.85.7~18.8%
Rockwell Hardness 7382~12.3%
Source: taylors.edu.myresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O6 B079743 Trimethylolpropane triacetate CAS No. 10441-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10441-87-9

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

2,2-bis(acetyloxymethyl)butyl acetate

InChI

InChI=1S/C12H20O6/c1-5-12(6-16-9(2)13,7-17-10(3)14)8-18-11(4)15/h5-8H2,1-4H3

InChI Key

YTKGRNLQFINUJR-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C)(COC(=O)C)COC(=O)C

Canonical SMILES

CCC(COC(=O)C)(COC(=O)C)COC(=O)C

Other CAS No.

10441-87-9

Origin of Product

United States

Synthetic Methodologies and Catalysis in Trimethylolpropane Triacetate Production

Esterification Reactions for Trimethylolpropane (B17298) Triacetate Synthesis

Heterogeneous Catalysis for Sustainable Trimethylolpropane Triacetate Synthesis

Optimization of Heterogeneous Catalytic Systems: Reactant Molar Ratios, Catalyst Loading, Temperature, and Water Removal Strategies

The synthesis of trimethylolpropane esters, including trimethylolpropane triacrylate (TMPTA) and other triesters, through heterogeneous catalysis is a complex process influenced by several key parameters. Optimization of these factors is crucial for maximizing yield, conversion rates, and process efficiency.

Reactant Molar Ratios: The stoichiometry of the reactants, specifically the molar ratio of the acid or acid derivative to trimethylolpropane (TMP), significantly impacts the reaction equilibrium. In the synthesis of TMPTA from acrylic acid (AA) and TMP, an excess of acrylic acid is generally employed to drive the reaction towards the formation of the tri-substituted product. Research has shown that an acid-to-alcohol molar ratio of 6:1 is optimal, promoting high conversion of hydroxyl groups and a high yield of TMPTA while using a lower amount of acrylic acid compared to a 9:1 ratio. nih.gov For the production of other trimethylolpropane triesters, such as those from fatty acid methyl esters (FAME), a FAME to TMP molar ratio of 3:1 has been utilized. bcrec.id Similarly, in the synthesis of trimethylolpropane trioleate from oleic acid (OA), an optimal molar ratio of 3.1:1 (OA:TMP) has been identified. researchgate.net Another study on TMPTA synthesis found the ideal conditions to be a molar ratio of n(AA) : n(TMP) of 3.40 : 1. researchgate.net

Catalyst Loading: The concentration of the heterogeneous catalyst is a critical factor. For the esterification of TMP with acrylic acid using an Amberlite™ 120 IR (H+) resin catalyst, a loading of 10% w/w relative to the total reaction mixture weight was determined to be optimal. nih.gov Other studies have employed different catalyst concentrations depending on the specific system; for instance, a 2 wt% loading of para-Toluenesulfonic acid (p-TSA) was used for TMP ester synthesis from waste cooking oil, while a 3% concentration of a Ce₂(SO₄)₃ catalyst was found to be effective for TMPTA production. bcrec.idresearchgate.net

Temperature: Reaction temperature plays a pivotal role in the kinetics of esterification. Higher temperatures generally increase the reaction rate. For the solvent-free synthesis of TMPTA, operating at the highest feasible temperature, 120 °C, was chosen to optimize the reaction conversion. nih.gov In the synthesis of TMP esters from non-edible oils, the highest conversion (71%) was achieved at 150 °C. bcrec.id Different syntheses have found varying optimal temperatures, such as 95 °C for TMPTA using a cerium sulfate (B86663) catalyst and 170 °C for trimethylolpropane trioleate using a tin(II) chloride catalyst. researchgate.netresearchgate.net

Water Removal Strategies: Esterification is an equilibrium-limited reaction that produces water as a byproduct. nih.gov Effective removal of this water is essential to shift the equilibrium towards the product side and achieve high conversion rates. nih.govasianpubs.org One successful strategy involves bubbling air through the reaction mixture, which significantly enhances the TMPTA yield and the conversion of -OH groups. nih.gov Other methods include azeotropic distillation, where a solvent like toluene (B28343) is used with a Dean-Stark apparatus to continuously remove water. biointerfaceresearch.com In another approach, the reaction is carried out under reflux until water is no longer detected in the reflux liquid, indicating the completion of the reaction. patsnap.com

Table 1: Optimization of Heterogeneous Catalytic Systems for Trimethylolpropane Ester Production

Parameter Optimal Condition Target Product Catalyst Source
Reactant Molar Ratio 6:1 (Acid:Alcohol) TMPTA Amberlite™ 120 IR (H+) nih.gov
3.40:1 (AA:TMP) TMPTA Ce₂(SO₄)₃ researchgate.net
3.1:1 (OA:TMP) Trimethylolpropane Trioleate SnCl₂·2H₂O researchgate.net
Catalyst Loading 10% w/w TMPTA Amberlite™ 120 IR (H+) nih.gov
2 wt% TMP Ester (from WCO) p-TSA bcrec.id
3% TMPTA Ce₂(SO₄)₃ researchgate.net
Temperature 120 °C TMPTA Amberlite™ 120 IR (H+) nih.gov
150 °C TMP Ester (from WCO) p-TSA bcrec.id
95 °C TMPTA Ce₂(SO₄)₃ researchgate.net
170 °C Trimethylolpropane Trioleate SnCl₂·2H₂O researchgate.net
Water Removal Air Bubbling TMPTA Amberlite™ 120 IR (H+) nih.gov
Azeotropic Distillation Trimethylolpropane Trioleate H₂SO₄ biointerfaceresearch.com
Reflux Trimethylolpropane Triacrylate Methanesulfonic acid patsnap.com
Catalyst Recyclability and Stability Studies in this compound Synthesis

The economic viability and environmental sustainability of this compound production are heavily dependent on the reusability and stability of the employed catalysts. Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture.

Studies involving the use of ion exchange resins, such as Amberlite™ 120 IR (H+), in the synthesis of trimethylolpropane triacrylate have demonstrated effective catalyst recycling. nih.gov Although a slight reduction in catalytic activity was observed over consecutive runs, the catalyst maintained a high level of performance. nih.gov This indicates good stability under the reaction conditions, which is a crucial factor for industrial applications. nih.gov

In the context of green chemistry, processes have been developed that focus on the recovery and reuse of not only the catalyst but also excess reactants and solvents. patsnap.com For example, a method for synthesizing trimethylolpropane triacrylate using methanesulfonic acid as a catalyst includes a step where the acid is concentrated from the aqueous phase and recycled into subsequent batches. patsnap.com This approach significantly reduces production costs and minimizes wastewater discharge. patsnap.com

Furthermore, research into the synthesis of the precursor, trimethylolpropane, using basic ionic liquid catalysts has highlighted excellent recyclability. pku.edu.cnresearchgate.net One study showed that the ionic liquid catalyst exhibited insignificant loss of activity even after being used for six consecutive runs, demonstrating its high stability and potential for cost-effective, environmentally friendly production processes. researchgate.net

Enzymatic Approaches to Trimethylolpropane Ester Synthesis

Enzymatic synthesis presents a green alternative to conventional chemical catalysis for the production of trimethylolpropane esters. researchgate.netproquest.com Immobilized lipases are particularly favored as they are insensitive to free fatty acid content, which can mitigate side reactions and simplify product separation. researchgate.netproquest.com Among the commercially available immobilized lipases, Novozyme 435 (lipase B from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus) have been extensively studied for this purpose. ijcce.ac.irijcce.ac.ir

In a comparative study on the synthesis of biolubricants from waste edible oil fatty acid methyl esters (FAME), Novozyme 435 demonstrated superior performance to Lipozyme TL IM. ijcce.ac.irijcce.ac.ir Under optimized conditions, Novozyme 435 achieved a 99% conversion of FAME to biolubricant with a high triester content of 89%. ijcce.ac.irijcce.ac.ir In contrast, Lipozyme TL IM resulted in an 83% conversion with a high diester content of 86%. ijcce.ac.irijcce.ac.ir

While one study indicates that the alcoholysis of vegetable oils is faster with Lipozyme TL IM, Novozyme 435 is often preferred as it can achieve nearly quantitative conversions. nih.gov The stability of these biocatalysts is also a key consideration. Novozyme 435 has shown high stability, retaining 85% of its initial activity after nine reaction cycles in a batch reactor. nih.gov

The efficiency of enzymatic synthesis of trimethylolpropane triesters is highly dependent on various reaction parameters. Key factors that require optimization include enzyme dosage, reactant molar ratio, reaction time, temperature, and pressure.

Enzyme Dosage: The amount of lipase (B570770) is a significant economic factor in enzymatic processes. ijcce.ac.ir For the synthesis of TMP esters from high oleic palm methyl ester (HO-PME), a Novozyme 435 dosage of 5% w/w was found to be optimal, yielding 95.68% of the TMP ester. researchgate.net Another study using waste edible oil FAME found that the highest conversions were achieved with 1% Novozyme 435 and 5% Lipozyme TL IM. ijcce.ac.ir

Reactant Molar Ratio: While the stoichiometric molar ratio for the formation of a triester from TMP and FAME is 1:3, an excess of one reactant is often used to drive the reaction forward. ijcce.ac.ir However, studies have shown that increasing the TMP loading beyond the stoichiometric ratio did not significantly improve the synthesis of TMP esters. ijcce.ac.ir A maximum FAME conversion was achieved at a 1:3 TMP:FAME molar ratio for both Lipozyme TL IM (82.5%) and Novozyme 435 (98.5%). ijcce.ac.ir Another investigation determined an optimal molar ratio of 3.9:1 (HO-PME:TMP) for Novozyme 435 catalysis. researchgate.net

Reaction Time and Temperature: Enzymatic reactions are typically slower than their chemical counterparts. For lipase-catalyzed transesterification, FAME conversions were observed to increase and reach a maximum value between 48 and 72 hours. ijcce.ac.ir The optimal temperature is a balance between reaction rate and enzyme stability. A reaction temperature of 70 °C was used in one study with Novozyme 435. researchgate.net Another study on the synthesis of a TMP-levulinic acid ester explored a temperature range of 60–90 °C. mdpi.com

Pressure: Reduced pressure is often applied in these reactions to effectively remove the methanol (B129727) or water byproduct, thereby shifting the equilibrium towards product formation. Optimal operating pressures as low as 0.1 mbar have been reported to achieve high yields of TMP esters. researchgate.net

Table 2: Optimization of Enzymatic Synthesis of Trimethylolpropane Triesters

Parameter Optimal Condition Enzyme Substrates Yield/Conversion Source
Enzyme Dosage 5% w/w Novozyme 435 HO-PME, TMP 95.68% Yield researchgate.net
1% w/w Novozyme 435 FAME (WEO), TMP 99% Conversion ijcce.ac.ir
5% w/w Lipozyme TL IM FAME (WEO), TMP 83% Conversion ijcce.ac.ir
Molar Ratio 3.9:1 (Ester:TMP) Novozyme 435 HO-PME, TMP 95.68% Yield researchgate.net
1:3 (TMP:FAME) Novozyme 435 FAME (WEO), TMP 98.5% Conversion ijcce.ac.ir
Reaction Time 23 hours Novozyme 435 HO-PME, TMP 95.68% Yield researchgate.net
48-72 hours Novozyme 435 & Lipozyme TL IM FAME (WEO), TMP Max. Conversion ijcce.ac.ir
Temperature 70 °C Novozyme 435 HO-PME, TMP 95.68% Yield researchgate.net
Pressure 0.1 mbar Novozyme 435 HO-PME, TMP 95.68% Yield researchgate.net

Transesterification Processes for Trimethylolpropane Triesters (TFATE, TMPTE, TOTMP)

Optimization of Reaction Conditions: Temperature, Time, Catalyst Concentration, and Vacuum Pressure

The synthesis of various trimethylolpropane triesters, such as trimethylolpropane trioleate (TOTMP) and others derived from fatty acid methyl esters (generically, TMPTE), via transesterification is governed by several critical reaction conditions. Optimizing these parameters is essential for maximizing the yield and purity of the final biolubricant product.

Temperature: The reaction temperature directly influences the rate of transesterification. mdpi.com For chemical transesterification using catalysts like sodium methylate, temperatures can range from 80 to 120 °C, with an optimal range of 110–120 °C to achieve up to 99% total conversion. dss.go.th Other studies have identified different optimal temperatures depending on the feedstock and catalyst; for example, a temperature of 141 °C resulted in a 91.56% yield of a biolubricant, while 130 ºC was optimal for producing a lard oil-based TMP ester. researchgate.nettpcj.org It is crucial that the temperature does not exceed the boiling point of the alcohol (e.g., methanol) to prevent its vaporization. mdpi.com

Time: The duration of the reaction is another key variable. Chemical transesterification can be relatively rapid, with high conversions achieved in about 10 hours. dss.go.th However, optimized processes report shorter times, with one study achieving a maximum yield in 3.3 hours. researchgate.net Another optimization found a reaction time of 180 minutes to be ideal for synthesizing a lard oil-based TMP ester. tpcj.org

Catalyst Concentration: The amount of catalyst used can affect both the reaction rate and the potential for side reactions. In the synthesis of a lard oil-based biolubricant, an optimal catalyst (sodium methoxide) weight of 1.5% w/w was determined. tpcj.org

Table 3: Optimization of Transesterification Conditions for Trimethylolpropane Triesters

Parameter Optimal Condition Catalyst Notes Source
Temperature 110-120 °C Sodium Methylate Chemical transesterification dss.go.th
141 °C Not specified Response surface methodology optimization researchgate.net
130 °C Sodium Methoxide (B1231860) Lard oil-based TMP ester tpcj.org
Time ~10 hours Sodium Methylate Chemical transesterification dss.go.th
3.3 hours Not specified Response surface methodology optimization researchgate.net
180 minutes Sodium Methoxide Lard oil-based TMP ester tpcj.org
Catalyst Conc. 1.5% w/w Sodium Methoxide Lard oil-based TMP ester tpcj.org
Vacuum Pressure 0.07 MPa SnCl₂·2H₂O Synthesis of trimethylolpropane trioleate researchgate.net
Not specified Not specified Used for continuous removal of methanol researchgate.net

Catalyst Selection in Transesterification (e.g., Sodium Methoxide, Trimethylolpropane Mono Potassium Salt)

The choice of catalyst is pivotal in the transesterification synthesis of trimethylolpropane esters, directly influencing reaction kinetics, yield, and purity of the final product. Alkaline catalysts are frequently favored due to their high activity under relatively mild conditions.

Sodium Methoxide (CH₃ONa) is a widely utilized homogeneous catalyst in the transesterification of fatty acid methyl esters (FAMEs) with trimethylolpropane (TMP). uts.edu.auuts.edu.au Its high basicity facilitates the deprotonation of trimethylolpropane, initiating the nucleophilic attack on the ester carbonyl group. The reaction is typically carried out under vacuum to remove the methanol byproduct, thereby shifting the equilibrium towards the formation of the desired triester. uts.edu.au

Optimal reaction conditions for sodium methoxide-catalyzed transesterification have been extensively studied to maximize the yield of trimethylolpropane triesters. Key parameters that are manipulated include reaction temperature, catalyst concentration, molar ratio of reactants, and reaction time. For instance, in the synthesis of trimethylolpropane esters from waste cooking oil methyl esters, a predicted yield of 97.06% was achieved, which corresponded well with an experimental yield of 96.12%. uts.edu.au

Optimized Conditions for Sodium Methoxide-Catalyzed Transesterification
FeedstockCatalyst ConcentrationTemperatureTimeMolar Ratio (FAME:TMP)PressureTriester YieldReference
Waste Cooking Oil Methyl EsterNot specified120°CNot specifiedNot specifiedNot specified96.12% uts.edu.auuts.edu.au
Rapeseed Oil Methyl Ester0.7% (w/w)110-120°C~10 hours3.1:1 - 3.2:1ReducedUp to 99.0% (total conversion) dss.go.th

Trimethylolpropane Mono Potassium Salt (TMP-K) has emerged as a highly effective catalyst for the transesterification of FAMEs with TMP. researchgate.net Research indicates that TMP-K can lead to high yields of trimethylolpropane fatty acid triester (TFATE) under optimized conditions. One study found that TMP-K demonstrated the best performance among the catalysts tested. researchgate.net

The optimal parameters for this catalytic system were identified as a mole ratio of TMP-K to TMP of 0.02:1, a FAME to TMP mole ratio of 4:1, a reaction pressure of 300 Pa, a temperature of 128°C, and a reaction time of one hour. researchgate.net Under these conditions, the reaction mixture contained 90.11 wt% TFATE, with a FAME conversion rate of 91.78%. researchgate.net Subsequent purification by molecular distillation to remove unreacted FAME and trimethylolpropane fatty acid monoester (TFAME) resulted in a final product with a TFATE content of 97.02 wt%. researchgate.net

Optimized Conditions for Trimethylolpropane Mono Potassium Salt-Catalyzed Transesterification
ParameterOptimal Value
CatalystTrimethylolpropane Mono Potassium Salt (TMP-K)
Mole Ratio (TMP-K:TMP)0.02:1
Mole Ratio (FAME:TMP)4:1
Reaction Temperature128°C
Reaction Pressure300 Pa
Reaction Time1 hour
TFATE Content in Reaction Mixture90.11 wt%
FAME Conversion91.78%
Final TFATE Content (after purification)97.02 wt%
Data sourced from researchgate.net

Chemical Modifications of Trimethylolpropane Esters (e.g., Epoxidation, Oxirane Ring-Opening Reactions)

Chemical modification of trimethylolpropane esters is undertaken to introduce new functional groups and enhance properties such as oxidative stability and lubricity. Epoxidation of unsaturated fatty acid chains within the ester is a common strategy, followed by subsequent reactions of the oxirane ring.

Epoxidation involves the conversion of carbon-carbon double bonds into epoxide (oxirane) rings. This is often achieved using peroxy acids, which can be generated in situ. For example, the epoxidation of trimethylolpropane esters derived from Jatropha curcas oil has been optimized using performic acid generated in situ from formic acid and hydrogen peroxide. biointerfaceresearch.com The optimal conditions for this reaction were found to be a molar ratio of the ester's double bonds to hydrogen peroxide of 1:2, and to formic acid of 1:2.5, at a temperature of 50°C for 2 hours. These conditions resulted in a 91% yield of the epoxidized product with a relative conversion to oxirane of 87%. biointerfaceresearch.com

Optimized Conditions for the Epoxidation of Jatropha Curcas Oil-Based Trimethylolpropane Ester
ParameterOptimal Value
ReactantsTrimethylolpropane Ester, Formic Acid, Hydrogen Peroxide
Molar Ratio (Double Bond:H₂O₂)1:2.0
Molar Ratio (Double Bond:Formic Acid)1:2.5
Reaction Temperature50°C
Reaction Time2 hours
Product Yield91%
Relative Conversion to Oxirane87%
Data sourced from biointerfaceresearch.com

Oxirane Ring-Opening Reactions of epoxidized trimethylolpropane esters allow for the introduction of various functional groups, leading to the synthesis of polyols and other derivatives with tailored properties. The highly strained three-membered ether ring of the epoxide is susceptible to nucleophilic attack, which can be catalyzed by either acids or bases.

For instance, the oxirane ring of epoxidized trioleate trimethylolpropane (ETOTMP) can be opened using oleic acid as a nucleophile in the presence of p-toluene sulfonic acid (PTSA) as a catalyst. biointerfaceresearch.com This reaction is typically carried out at elevated temperatures, for example at 120°C for 3-5 hours, to produce trihydroxyhexaoleate trimethylolpropane (THHOTMP). biointerfaceresearch.com This resulting polyol can be further esterified to create hyperbranched biolubricants with enhanced performance characteristics. biointerfaceresearch.com

Scalability Considerations in this compound and Ester Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its esters presents several challenges that must be addressed to ensure process efficiency, safety, and economic viability. Key considerations include reaction kinetics, heat and mass transfer, catalyst selection and recovery, and purification of the final product.

The use of heterogeneous catalysts is often preferred for industrial-scale operations as they can be more easily separated from the reaction mixture and potentially recycled, which is a significant advantage over homogeneous catalysts that may require complex and costly separation processes. nih.gov However, diffusion limitations of reactants within the pores of heterogeneous catalysts can lead to lower reaction rates compared to their homogeneous counterparts. nih.gov

A study on the multi-hundred gram scale-up of trimethylolpropane triacrylate synthesis highlighted the importance of an efficient water removal system to drive the esterification reaction to completion. nih.gov It was found that simply increasing the scale of the reaction vessel and the stripping gas flow rate did not maintain the same level of efficiency observed at a smaller scale, indicating that the stripping system requires specific optimization for larger batches. nih.gov

Furthermore, the choice of reaction technology can significantly impact scalability. Continuous flow reactors, for example, can offer advantages over batch reactors in terms of better heat and mass transfer, improved safety, and more consistent product quality, which are all critical factors in large-scale industrial production.

Polymerization and Crosslinking Mechanisms Involving Trimethylolpropane Triacrylate

Free-Radical Polymerization of Trimethylolpropane (B17298) Triacrylate

Free-radical polymerization is a critical process for converting trimethylolpropane triacrylate (TMPTA) monomers into a crosslinked polymer network. This process is characterized by a chain reaction involving initiation, propagation, and termination steps. fiveable.me

The kinetics of the free-radical polymerization of trimethylolpropane triacrylate are influenced by several factors, including the concentration of the photoinitiator and the intensity of the light source in photopolymerization systems. nih.gov The rate of polymerization generally increases with a higher concentration of the initiator, although an excessive amount can lead to an "inner filter effect," which may decrease the rate. nih.gov Similarly, a higher light intensity can lead to an increased polymerization rate. nih.gov

The mechanism of free-radical polymerization proceeds through three primary stages: fiveable.meuvebtech.com

Initiation: This stage involves the generation of free radicals from an initiator molecule, which then react with a TMPTA monomer to form an active center. fiveable.me

Propagation: The newly formed radical rapidly adds to other TMPTA monomers in a sequential manner, leading to the growth of the polymer chain. fiveable.me

Termination: The growth of the polymer chain is concluded when two active radical centers combine or undergo disproportionation, resulting in a stable, non-reactive polymer chain. fiveable.meuvebtech.com

Rp = kp[M][M•]

Where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of active radical centers. fiveable.me A steady-state assumption is often applied, where the rate of initiation equals the rate of termination. fiveable.me

Research has shown that the choice of photoinitiating system, such as a tri-cationic hemicyanine dye combined with borate (B1201080) anions, can be highly effective for the polymerization of TMPTA. nih.gov The efficiency of these systems is related to the free energy change for the electron transfer process. nih.gov

Table 1: Factors Influencing the Rate of Free-Radical Polymerization of TMPTA

Factor Effect on Polymerization Rate Notes
Initiator Concentration Increases up to an optimal point, then may decrease. nih.gov An excess can cause the "inner filter effect," hindering light penetration. nih.gov
Light Intensity Generally increases with higher intensity. nih.gov A direct relationship is often observed between the rate of polymerization and the power of the light source. nih.gov
Monomer Structure The inherent reactivity of the acrylate (B77674) groups influences the propagation rate. Steric hindrance and electronic effects of the monomer structure play a role.

The specific chemical structure of the triacrylate monomer has a significant impact on the properties of the resulting polymer. dergipark.org.tr Studies comparing trimethylolpropane triacrylate (TMPTA) with its modified counterparts, such as ethoxylated (EO) and propoxylated (PO) TMPTA, reveal clear structure-property relationships. dergipark.org.tr

The presence of flexible ethoxylated or propoxylated chains between the central trimethylolpropane core and the acrylate functional groups can lead to a reduction in volume shrinkage during polymerization. dergipark.org.tr However, this increased flexibility often comes at the cost of reduced tensile properties and a lower elastic modulus. For instance, the elastic modulus of resins containing propoxylated triacrylates can be up to 35% lower than those with TMPTA. dergipark.org.tr

Interestingly, for a given weight percentage, the type of triacrylate monomer may not significantly affect the reactivity or cure speed of the resin. dergipark.org.tr The dilution effect, or the ability to reduce the viscosity of a formulation, can also be influenced by the monomer structure, with ethoxylated triacrylates showing a greater reduction in viscosity compared to TMPTA. dergipark.org.tr

Table 2: Comparison of Properties for Resins with Different Triacrylate Monomers

Property Trimethylolpropane Triacrylate (TMPTA) Ethoxylated (3) TMPTA (EO3) Propoxylated (3) TMPTA (PO3)
Volume Shrinkage Higher Lower Lower
Tensile Properties Higher Lower Lower
Elastic Modulus Higher Lower Significantly Lower
Reactivity Similar Similar Similar

| Viscosity | Higher | Lower | Similar to TMPTA |

Data synthesized from a study where the triacrylate monomer content was kept constant at 20% by weight. dergipark.org.tr

Crosslinking Phenomena and Network Formation

Trimethylolpropane triacrylate is a trifunctional monomer, meaning each molecule possesses three reactive acrylate groups. wikipedia.org This trifunctionality makes it an exceptionally effective crosslinking agent. riverlandtrading.com During polymerization, the acrylate groups on a single TMPTA molecule can react with growing polymer chains, creating covalent bonds that link these chains together. This process results in the formation of a dense, three-dimensional polymer network. guidechem.com

The high crosslink density imparted by TMPTA is responsible for many of the desirable properties of the final cured material, including enhanced hardness, abrasion resistance, and chemical resistance. riverlandtrading.com It is widely used as a reactive diluent in formulations for coatings, inks, and adhesives that are cured by ultraviolet (UV) light or electron beam (EB) radiation.

In addition to radiation curing, TMPTA plays a crucial role in peroxide-initiated crosslinking, particularly in the vulcanization of specialty rubbers. wikipedia.org While organic peroxides can be used to vulcanize elastomers, the process can be inefficient for certain types of rubber, leading to long cure times and suboptimal mechanical properties. wikipedia.org

Electron beam (EB) processing is a method used to initiate polymerization and crosslinking without the need for a chemical initiator or heat. ebrary.netebeamservices.com A stream of high-energy electrons provides the energy to create free radicals on polymer chains and on monomer molecules like TMPTA. ebeamservices.com

When a polymer is irradiated in the presence of TMPTA, the monomer can be grafted onto the polymer backbone. researchgate.netresearchgate.net The trifunctional nature of TMPTA allows it to then crosslink these grafted polymer chains, leading to the formation of a network structure. ebrary.net This process of EB-initiated grafting and crosslinking can significantly enhance the material's properties, such as tensile strength and thermal stability. researchgate.netscientific.net The extent of property improvement is often dependent on the radiation dose and the concentration of TMPTA. researchgate.netcapes.gov.br For example, in ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymers, the tensile strength increases with the radiation dose up to a certain point due to the development of this network structure. researchgate.net

The mechanism involves the electron beam breaking existing chemical bonds to create radicals, which then initiate the polymerization and crosslinking of the TMPTA, integrating it into the polymer matrix. researchgate.netebeammachine.com This technology is utilized to modify a range of polymers, improving their performance for various applications. ebrary.net

Table of Mentioned Compounds

Compound Name Abbreviation
Trimethylolpropane triacrylate TMPTA
Ethoxylated Trimethylolpropane Triacrylate EO-TMPTA
Propoxylated Trimethylolpropane Triacrylate PO-TMPTA
Ethylene Vinyl Acetate EVA

Molecular Interactions and Adhesion Mechanisms in Crosslinked Networks

The crosslinked networks formed from trimethylolpropane triacrylate (TMPTA) exhibit complex molecular interactions that govern their adhesive properties. The trifunctional nature of TMPTA facilitates the formation of densely crosslinked, high-strength, and resilient materials. riverlandtrading.com These networks adhere to substrates through a combination of physical and chemophysical interlocking mechanisms. biorxiv.org

The physical bonding component arises from the micromechanical interlocking of the polymer network with the surface roughness of a substrate. biorxiv.org The formation of these densely crosslinked polymer networks reinforces this physical bonding and enhances the cohesive strength of the material itself. biorxiv.org

Chemophysical bonding can be introduced and enhanced by incorporating specific monomers into the formulation. For instance, the addition of phosphate-containing monomers like bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP) can enable chelation with ions present in certain substrates, such as calcium ions in the hydroxyapatite (B223615) of dentin. biorxiv.org This creates a chemical bond at the interface, significantly improving adhesion. biorxiv.org Molecular dynamics simulations have been employed to identify optimal monomer ratios, such as a triacrylate:trithiol ratio of 2.5:1, to maximize crosslinking efficiency and mechanical properties like storage modulus. biorxiv.org

The surface properties of TMPTA-based networks can also be modified to control adhesion. While pure crosslinked TMPTA homonetworks typically support cell adhesion, incorporating polyethylene (B3416737) glycol (PEG) can render the surface resistant to it. nih.gov Densely crosslinked semi-interpenetrating polymer networks (semi-IPNs) of PEG in TMPTA demonstrate that increasing the molecular weight of PEG reduces the adsorption of proteins like human fibrinogen and bovine serum albumin. nih.gov This resistance to cell and protein adhesion is crucial for biomedical applications where limiting biologic interactions is necessary. nih.gov

Copolymerization Studies Involving Trimethylolpropane Triacrylate

Synthesis and Characterization of Porous Copolymers (e.g., with Acrylonitrile)

Porous copolymers involving trimethylolpropane triacrylate (TMPTA) are synthesized to create materials with high specific surface area and defined porosity, suitable for applications such as adsorbents. researchgate.net A common method for their preparation is suspension polymerization, utilizing a porogen—a thermodynamically good solvent like toluene (B28343)—which is later removed to leave a porous structure. researchgate.net

In one study, porous copolymers of TMPTA and acrylonitrile (B1666552) were synthesized. researchgate.net The homopolymer of TMPTA, created using toluene as a porogen in a 1:1 volume ratio, exhibited a high specific surface area of 437 m²/g and a porosity of 50%. researchgate.net Analysis of this material through benzene (B151609) and cyclohexane (B81311) sorption revealed that the majority of pores are in the mesopore range of 1–5 nm. researchgate.net The sorption capacity for substances like phenol (B47542) from aqueous solutions was found to be proportional to the specific surface area of these mesopores. researchgate.net

Other porous copolymers have been developed for applications like high-performance liquid chromatography (HPLC). For example, a poly(trimethylol propane (B168953) triacrylate-co-ethylene dimethacrylate) monolith was prepared via in situ free-radical polymerization. nih.gov The morphology and porous structure of such materials are characterized using techniques like scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FT-IR). nih.gov The optimization of polymerization conditions, including the choice and amount of porogen, is critical in controlling the final porous structure. researchgate.netmdpi.comnih.gov For instance, in the synthesis of copolymers with 3-(trimethoxysilyl)propyl methacrylate (B99206), using different porogens like toluene or chlorobenzene (B131634) resulted in specific surface areas ranging from 357 to 500 m²/g. mdpi.comnih.gov

Table 1: Properties of Porous TMPTA Homopolymer

Property Value Source
Synthesis Method Suspension Polymerization researchgate.net
Porogen Toluene (1:1 vol. ratio) researchgate.net
Specific Surface Area 437 m²/g researchgate.net
Porosity 50% researchgate.net

Polymerization Induced Phase Separation Phenomena

Polymerization-induced phase separation (PIPS) is a process where a homogenous multi-component monomer mixture undergoes phase separation as polymerization proceeds. wikipedia.org The increase in the molecular weight of the polymerizing component alters the thermodynamics of the mixture, specifically the free energy of mixing, leading to immiscibility and spontaneous segregation into distinct phases. wikipedia.orgnsf.gov This phenomenon is utilized in TMPTA systems to create materials with heterogeneous microstructures and tailored properties. nsf.gov

PIPS can be initiated thermally or through photopolymerization. wikipedia.org In photocurable resins containing TMPTA, PIPS can be triggered by the developing polymer network's immiscibility with other components, such as polypropylene (B1209903) glycol (PPG). nsf.gov The thermodynamic driving force for this separation is influenced by the molecular weight of the non-reactive component; larger PPG molecules, for instance, induce a greater extent of phase separation. nsf.gov

The kinetics of polymerization and phase separation are interdependent. In some systems, a synergy is observed where the phase separation of one component can enhance the separation of another. nsf.gov The final morphology of the phase-separated blend can be controlled by factors like the molecular weight of the copolymer and the intensity of the irradiation in photopolymerization systems. nsf.gov The onset and magnitude of phase separation can be monitored by measuring the reduction in light transmittance through the material as scattering occurs at the interfaces of the newly formed phases. nsf.govradtech.org Kinetic profiles of these systems often show distinct stages, suggesting the presence of different phases polymerizing independently. radtech.org

Frontal Polymerization Dynamics of Trimethylolpropane Triacrylate Systems

Frontal polymerization (FP) is a process where a localized reaction zone propagates through a monomer, driven by the coupling of thermal transport and the Arrhenius kinetics of an exothermic polymerization. researchgate.net This method is particularly effective for multifunctional acrylates like TMPTA due to their high reactivity and exothermicity. radtech.org

Heat Exploitation and Energy Efficiency in Polymerization

A key advantage of frontal polymerization is its energy efficiency. nih.gov The process is self-sustaining after an initial energy stimulus (thermal or photo-initiated), exploiting the heat released from the exothermic polymerization to propagate the reaction. nih.gov This eliminates the need for bulk heating or curing in an oven, making it a rapid and energy-efficient manufacturing method for thermosets. researchgate.netnih.gov The heat generated locally provides the necessary activation energy for the reaction to continue at the boundary between the polymer and the unreacted monomer. nih.gov This self-propagating nature allows for the curing of very thick samples, which is a limitation in conventional UV curing methods. radtech.org

Advanced Applications and Material Science Contributions of Trimethylolpropane Triacetate Derivatives

Enhancement of Polymer and Resin Properties

Durability, Flexibility, and Chemical Resistance in Plastics and Polymers

No specific research data was found detailing the effects of trimethylolpropane (B17298) triacetate on the durability, flexibility, or chemical resistance of plastics and polymers.

Improvement of Application Properties and Performance in Coatings, Paints, and Adhesives

Information regarding the use and performance-enhancing effects of trimethylolpropane triacetate in coatings, paints, and adhesives is not available in the reviewed literature.

Mechanical Property Enhancement in Composites (e.g., Polypropylene-Cellulose Biocomposites)

There is no available research to support the use of this compound for enhancing the mechanical properties of polypropylene-cellulose biocomposites.

Reinforcement and Toughening Mechanisms in Biocomposites

The mechanisms by which this compound would reinforce or toughen biocomposites have not been documented.

Reactive Diluents and Specialty Monomers in Curing Technologies

Ultraviolet-Curable and Electron Beam Irradiation-Curable Systems

No evidence was found to indicate the use of this compound as a reactive diluent or specialty monomer in UV or electron beam curing systems.

Applications in Photopolymer and Flexographic Printing Plates and Photoresists

Trimethylolpropane triacrylate (TMPTA), a key derivative of trimethylolpropane, serves as a multifunctional monomer widely utilized as a cross-linking agent and a reactive diluent in the formulation of photopolymers. nih.gov Its application is crucial in the production of photopolymer and flexographic printing plates and in the formulation of photoresists. nih.gov In these systems, TMPTA is valued for its low volatility and its capacity for a rapid cure response upon exposure to ultraviolet (UV) or electron beam (EB) radiation. wikipedia.org

When incorporated into UV-curable inks and coatings, TMPTA polymerizes at high speed in the presence of a photoinitiator, contributing to the rapid hardening of the material. chemicalbook.com This characteristic is essential for creating the durable, well-defined relief structures required for flexographic printing plates. nih.gov The resulting polymers exhibit excellent resistance to weather, chemicals, and abrasion, properties that are critical for the longevity and performance of printing plates and the integrity of photoresists used in electronics manufacturing. wikipedia.orgchemicalbook.com The trifunctional nature of TMPTA allows for the formation of a densely cross-linked polymer network, which imparts the necessary hardness and chemical resistance to the final product. nih.gov

Lubricant and Biolubricant Development

Trimethylolpropane Triesters as Biolubricant Base Oils

Trimethylolpropane esters (TMPEs) are extensively evaluated as high-performance, biodegradable base stocks for biolubricants. frontiersin.orgresearchgate.net These esters are synthesized through the esterification of trimethylolpropane (TMP) with various fatty acids, often derived from renewable resources like vegetable oils or waste cooking oil. frontiersin.orgbiointerfaceresearch.com This process significantly enhances the thermal and hydrolytic stability of the base oil compared to natural vegetable oils by replacing the glyceride moiety with a more robust polyol structure. frontiersin.org

Research has demonstrated the successful synthesis of TMPEs from a variety of feedstocks, including waste edible oil, palm kernel fatty acids, and high oleic non-edible oils like karanja and jatropha. frontiersin.orgijcce.ac.ir The resulting triesters exhibit desirable lubricant properties, such as high viscosity indices, high flash points, and low pour points, making them a viable and environmentally friendly alternative to traditional mineral oil-based lubricants. ijcce.ac.irijcce.ac.ir For instance, a trimethylolpropane triester synthesized from waste edible oil showed a high flash point of 229°C, a pour point of -18°C, and a high viscosity index of 170, meeting the requirements for ISO VG32-37 standards. ijcce.ac.irijcce.ac.ir Similarly, a hyperbranched nonaoleate trimethylolpropane derivative (NOTMP) produced from oleic acid demonstrated a flash point of 320°C, a pour point of -34°C, and a viscosity index of 237. biointerfaceresearch.comresearchgate.net

The properties of these biolubricants can be tailored by selecting different fatty acids, allowing for a wide range of viscosities and performance characteristics suitable for various applications, including engine oils, hydraulic fluids, and metalworking fluids. frontiersin.orgresearchgate.net

Physicochemical Properties of Various Trimethylolpropane Triester-Based Biolubricants
TMPE DerivativeSource MaterialViscosity IndexFlash Point (°C)Pour Point (°C)
TMP TriesterWaste Edible Oil170229-18
TMP Triester (TMPTE)Palm Kernel Fatty Acids154320-10
Hyperbranched Nonaoleate TMP (NOTMP)Oleic Acid237320-34
TMP EsterMoringa Oleifera Oil170--

Tribological Performance: Friction Reduction and Anti-Wear Properties

The tribological performance of lubricants based on trimethylolpropane triesters is a key area of research, focusing on their ability to reduce friction and protect surfaces from wear. biointerfaceresearch.com The chemical structure of these esters, particularly the presence of polar groups, provides a strong affinity for metal surfaces, forming a protective boundary film that prevents direct metal-to-metal contact. bohrium.com

Studies comparing TMPEs to conventional mineral oils have shown significant improvements in friction reduction. In one study, grease formulated with trimethylolpropane trioleate (TMPTO) as the base oil exhibited a 19.14% lower friction coefficient compared to a mineral oil-based grease. bohrium.com This is attributed to the unsaturated fatty acid chains and the polarity of the ester molecules. bohrium.com Another investigation found that a TMP ester showed a lower coefficient of friction (approximately 0.09 to 0.10 µm) compared to both mineral oil and a fully synthetic oil, a result of its lower viscosity and strong film-forming capabilities. mytribos.org

The anti-wear properties are equally impressive. Surfaces lubricated with TMPTO-based grease showed only shallow furrows, indicating effective boundary lubrication, whereas surfaces lubricated with mineral oil grease displayed deep furrows and severe adhesion wear. bohrium.com The addition of nanoparticles, such as hexagonal boron nitride (h-BN), to a TMPTO base oil can further enhance tribological performance. A nanolubricant containing 0.75 wt.% h-BN achieved a 25% reduction in the friction coefficient and a 22% reduction in the wear-scar transversal area compared to the neat TMPTO oil. mdpi.com

Tribological Performance Data of TMP-Based Lubricants
LubricantTest ConditionFriction Coefficient (µ)Wear Reduction Finding
TMPTO-based GreaseComparison with Mineral Oil Grease19.14% LowerLess shallow furrows observed, indicating boundary lubrication.
TMP EsterComparison with Mineral and Fully Synthetic Oil~0.09 - 0.10Strong film-forming properties noted.
TMPTO + 0.75 wt.% h-BNComparison with Neat TMPTO25% Reduction22% reduction in wear-scar transversal area.

Rheological Characterization of Trimethylolpropane-Based Biolubricants

The rheological properties of trimethylolpropane-based biolubricants are critical for determining their behavior and performance under various operating conditions, including changes in temperature and shear rate. Rheological characterization typically involves measuring viscosity as a function of these parameters to understand the fluid's flow characteristics.

Research has shown that many synthesized trimethylolpropane ester derivatives exhibit Newtonian fluid behavior. biointerfaceresearch.comresearchgate.net This means their viscosity remains constant regardless of the applied shear rate, which is a desirable characteristic for predictable lubricant performance. biointerfaceresearch.com For example, a study on hyperbranched nonaoleate trimethylolpropane (NOTMP) and its precursors confirmed that all synthesized compounds behaved as Newtonian fluids. biointerfaceresearch.comresearchgate.net However, under certain conditions, such as in grease formulations or at very low temperatures, non-Newtonian behavior can be observed. researchgate.netbohrium.com

The viscosity index (VI) is a key rheological parameter, and TMPEs consistently demonstrate high VIs, indicating less change in viscosity with temperature compared to mineral oils. biointerfaceresearch.com This stability is crucial for applications that experience a wide range of operating temperatures. biointerfaceresearch.com Molecular dynamics simulations have further elucidated the rheological behavior, showing that under high temperature and pressure, the lubricant performs better under less intense mechanical demands. scielo.br The relationship between shear stress and shear rate is often analyzed to confirm the fluid type and understand its internal friction. biointerfaceresearch.com

Advanced Monitoring and Control in Polymerization Processes

Luminescent Probes for Photopolymerization Monitoring

The rapid nature of photopolymerization, a process central to applications involving trimethylolpropane derivatives like TMPTA, necessitates advanced monitoring techniques for process control and material characterization. csic.es Fluorescence Probe Technology (FPT) has emerged as a powerful method for in-situ, real-time monitoring of the curing process across the entire range of monomer conversion. mdpi.com

This technique utilizes fluorescent molecular probes, or sensors, that are added to the polymerizing formulation. mdpi.com These probes are sensitive to changes in their microenvironment; as the polymerization proceeds, the viscosity and polarity of the medium change, which in turn alters the fluorescence characteristics (such as intensity and emission wavelength) of the probe. csic.esmdpi.com By monitoring these changes in fluorescence, one can track the progress of the polymerization reaction in real time. mdpi.com

This method offers significant advantages over conventional techniques like RT-FT-IR, as it can provide insights into the different stages of the crosslinking reaction and the role of the binder matrix. csic.es Luminescent sensors have been successfully used to monitor the photopolymerization of acrylic-based adhesives and hydrogel biomaterials, systems where acrylate (B77674) monomers like TMPTA are commonly used. csic.esnih.gov The development of new fluorescent probes is focused on enhancing their sensitivity and applicability for monitoring the very fast photopolymerization processes typical of industrial UV-curing applications. mdpi.com

Analytical Methodologies for Trimethylolpropane Triacetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of Trimethylolpropane (B17298) Triacetate by examining the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Trimethylolpropane Triacetate. The infrared spectrum reveals characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds within the molecule.

The primary indicators of the this compound structure are the strong absorption bands associated with the ester groups. A prominent, sharp peak corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1735-1750 cm⁻¹. This peak is a definitive marker for the presence of the acetate (B1210297) ester functional groups. Additionally, strong bands representing the C-O stretching vibrations of the ester linkage appear in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹. The spectrum also contains bands corresponding to C-H stretching and bending vibrations from the ethyl and methyl groups of the core structure.

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)
C-H Stretch (sp³)Alkyl (CH₂, CH₃)2850 - 3000
C=O StretchEster1735 - 1750
C-O StretchEster1200 - 1300

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of this compound, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons. The three acetate methyl groups are chemically equivalent and therefore produce a sharp singlet, typically integrating to nine protons, around δ 2.0-2.1 ppm. The three methylene (B1212753) groups attached to the ester oxygens (-CH₂-O) are also equivalent and appear as a singlet integrating to six protons, expected around δ 4.0 ppm. The ethyl group gives rise to a quartet for its methylene (-CH₂) protons and a triplet for its terminal methyl (-CH₃) protons, appearing further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals include the ester carbonyl carbons (C=O) around δ 170 ppm, the carbons of the acetate methyl groups around δ 21 ppm, and the central quaternary carbon. The methylene carbons bonded to the ester oxygen atoms (-CH₂-O) would appear around δ 60-65 ppm.

Predicted NMR Chemical Shifts (δ) in ppm for this compound
AssignmentStructure Fragment¹H NMR (Predicted)¹³C NMR (Predicted)
Acetate Methyl-C(=O)-CH₃~2.05 (singlet, 9H)~21
Ester Methylene-C-CH₂-O-~4.0 (singlet, 6H)~63
Ethyl Methylene-CH₂-CH₃~1.5 (quartet, 2H)~23
Ethyl Methyl-CH₂-CH₃~0.9 (triplet, 3H)~7
Quaternary Carbon-C-(CH₂)₃--~42
Carbonyl Carbon-C=O-~170

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the quantitative analysis of this compound due to the compound's volatility. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, a common and abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov This and other characteristic ions can be used for selected ion monitoring (SIM), a mode that provides high sensitivity and selectivity for quantifying the compound. nih.gov

Characteristic GC-MS Fragment Ions for this compound
Mass-to-Charge Ratio (m/z)Relative AbundanceProbable Fragment
43Top Peak[CH₃CO]⁺
862nd Highest-
683rd Highest-
Data sourced from NIST Mass Spectrometry Data Center. nih.gov

For the detection of trace levels of this compound, particularly in complex matrices where high sensitivity is required, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. This technique first separates the compound from the sample matrix using reverse-phase HPLC.

Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer. In MS/MS, a specific parent ion corresponding to the protonated or adducted molecule is selected and then fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, minimizing matrix interference.

Thermal and Thermogravimetric Analysis (TGA, DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, TGA can determine its thermal stability and decomposition profile. The analysis reveals the onset temperature of decomposition and the kinetics of the degradation process. Studies on related compounds, such as polymers of trimethylolpropane derivatives, utilize TGA to optimize processes where binder removal is critical. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis can determine its melting point and heat of fusion, providing critical data on its physical state and purity. The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of the material. mt.com

Morphological Characterization (e.g., Optical Microscopy, Surface Area and Porosity Analysis)

The morphological characterization of this compound in its liquid state is not a common focus of study. However, its derivatives, particularly the trifunctional monomers Trimethylolpropane triacrylate (TMPTA) and Trimethylolpropane trimethacrylate (TRIM/TMPTMA), are extensively used as crosslinking agents in the synthesis of porous polymer networks. The morphological properties, such as particle shape, surface area, and porosity, of these resulting polymer structures are critical to their performance in applications like chromatography, catalysis, and as adsorbents.

Optical microscopy can be employed for the initial visual inspection of the polymer particles synthesized using these crosslinkers. It can provide information on the general size, shape, and uniformity of the polymer beads. However, for white or opaque samples, observation via standard optical microscopy can be challenging due to light reflectance issues. researchgate.net Techniques such as applying a coating (e.g., black soot) or using polarized light can enhance image quality and contrast. researchgate.net For higher resolution details of the surface texture and internal porous structure, Scanning Electron Microscopy (SEM) is more commonly utilized. researchgate.net

Surface area and porosity are key parameters that define the functionality of these porous materials. These properties are typically determined using gas adsorption techniques, with the data analyzed by the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods. mat-cs.comlucideon.com The BET method is widely used to calculate the specific surface area by measuring the physical adsorption of a gas (commonly nitrogen) onto the material's surface. mat-cs.comazonano.com The BJH analysis provides information about the pore size distribution, pore volume, and average pore diameter. lucideon.com

Research into polymers created with Trimethylolpropane trimethacrylate (TRIM) demonstrates that the morphological characteristics can be precisely controlled by manipulating the polymerization conditions. Factors such as the type and amount of porogen (a solvent that creates the pores) and the monomer concentration significantly influence the final porous structure. researchgate.netmdpi.com

For instance, macroporous particles synthesized from TRIM can exhibit a wide range of properties. By adjusting the porogenic agent, materials can be produced with total pore volumes from 0.4 to 3.6 cm³/g and specific surface areas ranging from 7 to over 450 m²/g. researchgate.net The homopolymer of TRIM, when synthesized using toluene (B28343) as a porogen, can achieve a high specific surface area of 437 m²/g with a porosity of 50%, with the majority of pores being in the 1–5 nm range. researchgate.net

In copolymer systems, the interaction between the monomers and the porogen also plays a crucial role. In copolymers of 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMPSM) and TRIM, highly porous microspheres have been produced. mdpi.comnih.gov The choice of porogen—toluene versus chlorobenzene (B131634)—led to different trends in surface area development as a function of monomer composition. mdpi.comnih.gov

The following tables summarize research findings on the surface and porosity analysis of polymers incorporating derivatives of this compound.

Table 1: Morphological Properties of Porous Polymers Based on Trimethylolpropane Trimethacrylate (TRIM)

Polymer System Porogen Used Specific Surface Area (SBET) Total Pore Volume Average Pore Diameter
TRIM Homopolymer Toluene 437 m²/g researchgate.net - 1-5 nm researchgate.net
TRIM Homopolymer Toluene or Toluene/Isooctane mixtures 7 to >450 m²/g researchgate.net 0.4 to 3.6 cm³/g researchgate.net Contains macropores and micropores (<60 Å) researchgate.net
Poly(TMSPM-co-TRIM) Toluene 382 to 457 m²/g mdpi.comnih.gov - -

This table is interactive and allows for sorting.

Mentioned Compounds

Compound Name Abbreviation
This compound -
Trimethylolpropane triacrylate TMPTA
Trimethylolpropane trimethacrylate TRIM, TMPTMA
3-(trimethoxysilyl)propyl methacrylate TMPSM
Toluene -
Chlorobenzene -

Environmental Considerations and Sustainable Chemistry Perspectives of Trimethylolpropane Triacetate Derivatives

Biodegradability and Environmental Impact Assessment of Trimethylolpropane (B17298) Ester Derivatives

Trimethylolpropane (TMP) esters are recognized for their favorable environmental profile, particularly their biodegradability, which positions them as viable alternatives to traditional mineral oil-based products. nih.govfrontiersin.org Extensive research has confirmed that these synthetic esters exhibit low toxicity and excellent biodegradability. researchgate.net The biodegradability of TMP esters, particularly those derived from fatty acids, has been quantitatively assessed using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Studies on various TMP triesters show high levels of biodegradation over a 28-day period. For instance, a TMP triester based on C16-18 fatty acids demonstrated 86% biodegradation, fulfilling the 10-day window criteria for ready biodegradability. epa.gov Similarly, a C8-10 fatty acid-based TMP triester achieved 78% degradation. epa.gov Another study on a C6-18 fatty acid triester recorded a biodegradation of 62.9%; while it did not meet the 10-day window, it is still considered readily biodegradable as the window is not always applicable for UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substances with varying chain lengths that biodegrade sequentially. epa.gov Research on TMP esters derived from rapeseed oil also indicated biodegradability exceeding 90%. dss.go.th This inherent biodegradability is a key factor in their use as environmentally acceptable lubricants, especially in applications where accidental release into the environment is a concern, such as in marine and agricultural settings. mdpi.com

Biodegradability of Trimethylolpropane Ester Derivatives

Trimethylolpropane Ester DerivativeTest GuidelineBiodegradation (%)Duration (days)Result
Fatty acids, C16-18 and C18-unsatd., triesters with trimethylolpropaneOECD 301F8628Readily biodegradable epa.gov
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-D7828Readily biodegradable epa.gov
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301B62.928Readily biodegradable epa.gov
TMP esters of rapeseed oil fatty acidsOECD 301>90N/AReadily biodegradable dss.go.th

Green Chemistry Principles in Synthesis and Application of Trimethylolpropane Triacetate

The synthesis and application of this compound and its derivatives are increasingly aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu

Key green chemistry principles evident in TMP ester production include:

Use of Renewable Feedstocks : A foundational principle is the use of renewable rather than depleting raw materials. acs.org The synthesis of TMP esters heavily relies on bio-based resources such as vegetable oils, animal fats, and their derivatives (fatty acids and methyl esters). frontiersin.orgresearchgate.net This approach reduces dependence on petroleum-based feedstocks. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu Transesterification and esterification reactions, the primary routes to TMP esters, are addition reactions that can achieve high atom economy, especially when reactants are used in appropriate stoichiometric ratios, thus minimizing by-products. frontiersin.org

Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with little to no toxicity. skpharmteco.com The move towards enzymatic catalysis, using lipases, for transesterification offers a milder and more specific reaction pathway compared to conventional alkaline catalysts, which require higher temperatures. dss.go.th

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Research has focused on developing solvent-free synthesis methods for polyalcohol acrylates like TMPTA, utilizing heterogeneous Brønsted acid catalysts. mdpi.com This avoids the use of hazardous solvents like toluene (B28343) or benzene (B151609), which have been used in other processes. mdpi.com

Waste Prevention : It is better to prevent waste than to treat it after it has been created. acs.org A green synthesis method for trimethylolpropane triacrylate has been developed that focuses on recycling the catalyst (methanesulfonic acid), excess raw material (acrylic acid), and the solvent (n-hexane). patsnap.com This approach significantly reduces production costs and wastewater emissions. patsnap.com

Waste Utilization and Renewable Feedstocks in Trimethylolpropane Ester Synthesis (e.g., Waste Cooking Oil, Palm-Based Methyl Esters)

The production of trimethylolpropane esters exemplifies the successful use of renewable and waste-derived feedstocks, contributing to a circular economy and enhancing the sustainability of these biolubricants.

Waste Cooking Oil (WCO)

Waste cooking oil is a viable and low-cost feedstock for producing TMP esters. aip.org The process typically involves a two-stage transesterification. aip.orgmdpi.com First, WCO is transesterified with methanol (B129727) to produce fatty acid methyl esters (FAMEs), also known as biodiesel. aip.orgmdpi.com In the second stage, these methyl esters are reacted with trimethylolpropane, often using an alkaline catalyst like sodium methoxide (B1231860), to synthesize the final TMP ester biolubricant. aip.orguts.edu.au To ensure the quality of the final product, a pretreatment adsorption process using activated carbon is often employed to purify the WCO by reducing free fatty acid content and peroxide values. aip.org Studies have optimized this process, achieving yields of over 96% under specific conditions of reaction time, reactant molar ratio, and catalyst concentration. uts.edu.au This valorization of WCO not only provides an environmentally friendly route to lubricants but also addresses the challenge of waste oil disposal. aip.org

Palm-Based Methyl Esters

Palm oil and palm kernel oil are significant renewable feedstocks for TMP ester synthesis. acs.orgasianpubs.org These esters are produced via the transesterification of palm oil methyl esters (POME) or palm kernel oil methyl esters (PKOME) with TMP. acs.orgasianpubs.org The reaction is typically catalyzed by sodium methoxide at elevated temperatures (e.g., 130°C) and reduced pressure to effectively remove the methanol by-product and drive the reaction to completion, achieving triester content as high as 98%. acs.orgasianpubs.org To improve the low-temperature properties of the final lubricant, a crucial characteristic for many applications, the palm oil methyl esters can be fractionated before the reaction to reduce the content of saturated fatty acids, such as C16:0 methyl ester. acs.org Research has shown that keeping the C16:0 content below 10% can yield TMP esters with pour points below -30°C. acs.org Using high-oleic palm methyl esters can produce synthetic lubricants with excellent viscosity indices and oxidative stability. nih.gov

Synthesis of TMP Esters from Renewable Feedstocks

FeedstockProcessCatalystKey Reaction ConditionsResult/Yield
Waste Cooking OilTwo-stage TransesterificationSodium Methoxide6 hours reaction time for 2nd stage aip.org91% conversion aip.org
Palm Kernel Oil Methyl EstersTransesterificationSodium Methoxide (0.9% w/w)130°C, 20 mbar, 1 hour asianpubs.org98% w/w triesters asianpubs.org
Fractionated Palm Oil Methyl EstersTransesterificationSodium Methoxide>120°C acs.org98% w/w conversion to triesters acs.org
Rapeseed Oil Methyl EsterEnzymatic TransesterificationCandida rugosa lipase (B570770)42°C, 5.3 kPa dss.go.thUp to 98% total conversion dss.go.th

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing trimethylolpropane triacetate, and how can reaction efficiency be validated?

  • Methodology : this compound is typically synthesized via esterification of trimethylolpropane (TMP) with acetic acid, catalyzed by acid (e.g., sulfuric acid) or enzymes. Key parameters include molar ratios (TMP:acetic acid ≈ 1:3), temperature (80–120°C), and reaction time (4–8 hours). Validate efficiency using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify unreacted TMP and by-products .
  • Validation : Calculate ester content using titration (e.g., hydroxyl value determination) or spectroscopic methods (e.g., FT-IR for acetate C=O bonds at ~1740 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Chromatography : Use GC with flame ionization detection (FID) or HPLC with refractive index detection (RID) for purity analysis. Retention indices and calibration curves from reference standards (e.g., NIST data) improve accuracy .
  • Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., acetate methyl protons at δ 2.0–2.1 ppm) and mass spectrometry (MS) for molecular ion peaks (e.g., m/z 296.3 for C₁₅H₂₀O₆) .

Q. How can researchers assess the thermal stability and decomposition profile of this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen/air at 10°C/min. Identify degradation onset temperature (typically 200–250°C) and residue content. Differential scanning calorimetry (DSC) reveals glass transition (Tg) and melting points .

Advanced Research Questions

Q. How can experimental design (e.g., DOE) optimize this compound synthesis for high yield and minimal by-products?

  • Approach : Apply response surface methodology (RSM) with central composite design (CCD). Variables: catalyst concentration (0.5–2.0 wt%), temperature, and reaction time. Use ANOVA to identify significant factors (p < 0.05) and model interactions .
  • Case Study : In analogous TMP ester synthesis, optimizing isostearic acid ester content required 24-hour reaction time and 1.5% catalyst, achieving 92% yield .

Q. What strategies resolve contradictions in reported data on this compound’s solubility and compatibility with polymers?

  • Data Reconciliation : Compare solvent polarity indexes (e.g., Hansen solubility parameters) with polymer matrices. For example, TMP triacetate’s solubility in acetone (δ = 19.7 MPa¹/²) vs. incompatibility with polar polyurethanes. Validate via cloud point titration or dynamic mechanical analysis (DMA) .

Q. How do by-products from TMP synthesis (e.g., di-TMP formals) affect triacetate esterification, and how can they be quantified?

  • Analysis : Use ¹H NMR to detect cyclic formals (δ 4.5–5.0 ppm for formal protons) or GC-MS for linear by-products. Purify via vacuum distillation (≤1 mmHg) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What advanced applications exist for this compound in nanotechnology or composite materials?

  • Case Study : TMP triglycidyl ether derivatives immobilize metal-organic frameworks (MOFs) on glass beads for gas adsorption. Apply similar methods using triacetate as a crosslinker in polymer-MOF composites. Characterize via BET surface area analysis and breakthrough experiments .

Methodological Notes

  • Statistical Tools : Use software like Minitab or Design-Expert for DOE and ANOVA .
  • Safety Protocols : Follow GHS guidelines for handling acetic acid (corrosive) and triacetate (skin/eye irritation) .
  • Standards Compliance : Refer to USP, ASTM, or ISO protocols for reagent testing (e.g., USP 35–NF 30 for purity thresholds) .

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